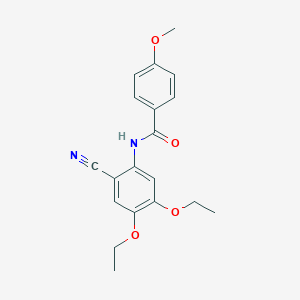![molecular formula C14H25ClN4O2S B5540190 (3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine” falls within the class of sulfonamide derivatives, which are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. Sulfonamides can be synthesized through various methods and possess unique molecular structures that confer specific chemical and physical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of the sulfonyl group into amines or the coupling of sulfonic acids with amines. Techniques such as the aminosulfonylation of alkenyl sulfonamides using iodine as the catalyst have been reported to produce sulfonylmethyl piperidines, pyrrolidines, and pyrazolines in moderate to excellent yields (Xu et al., 2019).
Aplicaciones Científicas De Investigación
Selective Synthesis of Heterocyclic Compounds
A sulfur-functionalized aminoacrolein derivative is utilized for the efficient and selective synthesis of heterocyclic compounds such as sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This includes the synthesis of pyrazole-4-sulfonamides through a 3-step parallel medicinal chemistry protocol, demonstrating the utility of this reagent for accessing a variety of heterocyclic sulfonyl fluorides with potential pharmacological applications (Tucker, Chenard, & Young, 2015).
Antimicrobial Activity
Synthesis and evaluation of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have shown significant antimicrobial activities. These compounds are synthesized through various reactions involving sulfonamide 2 with aromatic aldehydes, semicarbazide, and thiosemicarbazide, leading to the formation of f, g-unsaturated ketones, semicarbazones, thiosemicarbazones, and other derivatives with potential as antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antibacterial Agents
The development of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has been explored. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, which were tested for antibacterial activity, indicating high activities for certain compounds (Azab, Youssef, & El‐Bordany, 2013).
Hybrid Sulfonamide Compounds
Sulfonamides constitute an important class of drugs with a variety of pharmacological activities, including antibacterial and antitumor effects. Hybrid compounds incorporating sulfonamide with other pharmaceutical active scaffolds have been developed, showing a broad range of biological activities. This highlights the utility of (3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine as a core structure for developing multifunctional pharmaceutical agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Propiedades
IUPAC Name |
(3S,4R)-1-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-N,N-dimethyl-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN4O2S/c1-6-7-11-8-19(9-12(11)17(3)4)22(20,21)13-10(2)16-18(5)14(13)15/h11-12H,6-9H2,1-5H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBQBCHUZGXEJP-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)S(=O)(=O)C2=C(N(N=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=C(N(N=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)
![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)